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Introduction

BPN-15477 is a novel small molecule splicing modulator that has shown promise in correcting
splicing defects associated with various genetic diseases. It has been demonstrated to restore
the correct splicing of the ELP1 gene, which is mutated in Familial Dysautonomia, and has
shown potential in correcting splicing defects in other genes such as CFTR, LIPA, MLH1, and
MAPT.[1][2] Understanding the transcriptome-wide effects of BPN-15477 is crucial for
elucidating its mechanism of action, identifying potential off-target effects, and discovering new
therapeutic applications.

These application notes provide a comprehensive overview and detailed protocols for
performing transcriptome analysis of cells treated with BPN-15477 using RNA sequencing
(RNA-seq).

Data Presentation
Summary of Transcriptome-Wide Splicing Changes

Transcriptome analysis of human fibroblast cell lines treated with 30 uM BPN-15477 for 7 days
revealed significant changes in alternative splicing. Out of 161,097 expressed exon triplets
analyzed, 934 showed differential middle exon inclusion or exclusion.[2][3][4]
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Metric Value Reference

Total Expressed Exon Triplets 161,097 [3114]

Differentially Spliced Exon
Triplets (A 20.1 or <-0.1, 934 [2][3]
FDR <0.1)

Exon Triplets with Increased
Inclusion (A =2 0.1, FDR < 254 [3]
0.1)

Exon Triplets with Increased
Exclusion (Ag <-0.1, FDR < 680 [3]
0.1)

Hypothetical Top Differentially Spliced Genes in BPN-
15477 Treated Cells

The following table presents a hypothetical list of genes with significant changes in exon
splicing upon BPN-15477 treatment, based on published studies. The "Percent Spliced-In" (PSI
or ) value indicates the proportion of transcripts that include the alternative exon.
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Description of

. Ay (PSI
Gene Exon Splicing FDR
change)
Change
Increased
ELP1 20 _ +0.25 <0.01
Inclusion
Increased
CFTR 18 _ +0.10 <0.05
Inclusion
Splicing
LIPA - _ +0.18 <0.05
Correction
Increased
MLH1 17 ] +0.15 <0.05
Inclusion
Decreased
MAPT 10 ) -0.20 <0.01
Inclusion

Experimental Protocols
Cell Culture and BPN-15477 Treatment

This protocol is based on the treatment of human fibroblast cell lines as described in the
literature.[3]

Materials:

Human fibroblast cell line (e.g., GM00024)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

BPN-15477 (stock solution in DMSO)

Vehicle control (DMSO)
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o 6-well tissue culture plates
¢ Incubator (37°C, 5% CO2)
Protocol:

o Cell Seeding: Seed human fibroblasts in 6-well plates at a density of 2 x 10”5 cells per well
in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

e Cell Adherence: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for adherence.
e Drug Treatment:

o Prepare a working solution of BPN-15477 in culture medium at a final concentration of 30
MM.

o Prepare a vehicle control medium containing the same final concentration of DMSO as the
BPN-15477-treated wells.

o Aspirate the old medium from the wells and replace it with the BPN-15477 or vehicle
control medium.

¢ Incubation: Incubate the treated cells for 7 days at 37°C and 5% CO2.

o Cell Harvesting: After 7 days, aspirate the medium, wash the cells with PBS, and proceed
immediately to RNA extraction.

RNA Extraction

High-quality RNA is essential for successful RNA-seq. This protocol outlines a standard TRIzol-
based RNA extraction method.

Materials:
e TRIzol reagent
e Chloroform

* Isopropanol
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75% Ethanol (in RNase-free water)

RNase-free water

RNase-free tubes and pipette tips

Microcentrifuge

Protocol:

Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette the
lysate up and down several times to homogenize.

Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Add 0.2 mL of
chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room
temperature for 3 minutes.

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube.
Add 0.5 mL of isopropanol, mix gently by inverting, and incubate at room temperature for 10
minutes.

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet
should be visible at the bottom of the tube.

RNA Wash: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol. Vortex
briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do
not over-dry. Resuspend the RNA pellet in 20-50 pL of RNase-free water.

Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g.,
NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a 260/280 ratio of ~2.0 and
an RNA Integrity Number (RIN) > 8.

RNA-Seq Library Preparation and Sequencing
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This is a general workflow for stranded mRNA-seq library preparation. It is recommended to

use a commercially available kit (e.g., lllumina TruSeq Stranded mRNA Library Prep Kit) and

follow the manufacturer's instructions.

Protocol:

MRNA Purification: Isolate mMRNA from the total RNA using oligo(dT) magnetic beads.
Fragmentation: Fragment the purified mRNA into smaller pieces.

First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented
MRNA using reverse transcriptase and random primers.

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP
in place of dTTP. This step ensures strand specificity.

End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single ‘A’
base to the 3' ends.

Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA.

USER Excision: Degrade the second strand of cDNA containing dUTP using Uracil-Specific
Excision Reagent (USER) enzyme.

Library Amplification: Amplify the library using PCR.

Library Quantification and Sequencing: Quantify the final library and sequence it on an
lllumina sequencing platform (e.g., NovaSeq).

Bioinformatics Analysis of Differential Splicing

The following is a typical bioinformatics pipeline for analyzing differential splicing from RNA-seq

data.

Pipeline:

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw
sequencing reads.
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o Adapter Trimming: Remove adapter sequences and low-quality bases using tools like
Trimmomatic or Cutadapt.

e Alignment: Align the trimmed reads to a reference genome (e.g., hg38) using a splice-aware
aligner such as STAR or HISAT2.

e Quantification of Splicing Events:

o Use tools like rMATS, LeafCutter, or MAJIQ to identify and quantify alternative splicing
events from the alignment files.

o These tools typically calculate the "Percent Spliced-In" (PSI or ) value for each event,
which represents the fraction of transcripts that include a particular exon.

 Differential Splicing Analysis:

o Perform statistical analysis to identify significant differences in PSI values between BPN-
15477-treated and vehicle-treated samples.

o The output will be a list of differentially spliced events with associated statistics, such as
the change in PSI (Ay) and a False Discovery Rate (FDR) or p-value.

e Annotation and Visualization: Annotate the differentially spliced events with gene names and
visualize the results using tools like Sashimi plots to inspect the read coverage and junction
usage for specific events.

RT-PCR Validation of Splicing Changes

Validation of key splicing changes identified by RNA-seq is crucial. This protocol describes a
standard reverse transcription polymerase chain reaction (RT-PCR) approach.[4]

Materials:
o cDNA (synthesized from the same RNA samples used for RNA-seq)
o Gene-specific primers flanking the alternative exon

o Tag DNA polymerase and reaction buffer
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e dNTPs

e Thermocycler

e Agarose gel and electrophoresis equipment
Protocol:

» Primer Design: Design forward and reverse primers in the exons flanking the alternative
exon of interest. This will allow for the amplification of both the included and excluded
isoforms.

o PCR Reaction Setup: Set up PCR reactions containing cDNA, forward and reverse primers,
Taq polymerase, dNTPs, and reaction buffer.

o PCR Amplification: Perform PCR using a thermocycler with an appropriate annealing
temperature and number of cycles.

o Gel Electrophoresis: Resolve the PCR products on an agarose gel. The included and
excluded isoforms will appear as bands of different sizes.

o Quantification: Quantify the intensity of the bands corresponding to the included and
excluded isoforms to calculate the PSI value and compare it with the RNA-seq results.

Mandatory Visualization
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Caption: Experimental workflow for transcriptome analysis of BPN-15477 treated cells.
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Caption: Simplified diagram of BPN-15477 modulating pre-mRNA splicing.
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 To cite this document: BenchChem. [Application Notes and Protocols for Transcriptome
Analysis of BPN-15477 Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831505#transcriptome-analysis-of-bpn-15477-
treated-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.researchgate.net/figure/Identification-of-the-small-molecule-splicing-modulator-BPN-15477-a-Molecular-structure_fig2_352191538
https://www.researchgate.net/publication/352191538_A_deep_learning_approach_to_identify_gene_targets_of_a_therapeutic_for_human_splicing_disorders
https://www.biorxiv.org/content/10.1101/2020.02.03.932103v1.full-text
https://www.researchgate.net/figure/Transcriptome-wide-changes-in-response-to-BPN-15477-a-Schematic-representation-of-an-exon_fig3_352191538
https://www.benchchem.com/product/b10831505#transcriptome-analysis-of-bpn-15477-treated-cells
https://www.benchchem.com/product/b10831505#transcriptome-analysis-of-bpn-15477-treated-cells
https://www.benchchem.com/product/b10831505#transcriptome-analysis-of-bpn-15477-treated-cells
https://www.benchchem.com/product/b10831505#transcriptome-analysis-of-bpn-15477-treated-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10831505?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

